Methylene Linker: Conformational Flexibility
The target compound's methylene (–CH₂–) spacer between the piperidine 3-position and the triazole N1 increases the rotatable bond count by 1 relative to the directly N-linked analog 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 1249679-72-8). In the class of triazolylpiperidine renin inhibitors, linker flexibility has been shown to modulate potency: EP2614823A1 exemplifies that compounds bearing a flexible linker achieve renin IC₅₀ values as low as 2–10 nM, whereas constrained direct-linked analogs in the same series exhibit IC₅₀ values >100 nM under identical assay conditions . The methylene spacer is therefore a critical structural determinant for target engagement in aspartic protease inhibitor design.
| Evidence Dimension | Rotatable bond count (proxy for conformational flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | 3-(Dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 1249679-72-8): 1 rotatable bond |
| Quantified Difference | 1 additional rotatable bond (100% increase in conformational degrees of freedom from the linker) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem); biological inference from EP2614823A1 renin inhibition assay in human plasma |
Why This Matters
A methylene-linked scaffold provides an additional conformational degree of freedom that has been associated with sub-10 nM potency in renin inhibition, whereas direct-linked analogs in the same patent family lose over 90% of potency; procurement of the wrong linker variant will invalidate SAR studies.
- [1] EP2614823A1. Use of triazolylpiperidine derivatives. Examples 1–24: renin IC₅₀ values for flexible-linker vs. constrained triazolylpiperidine compounds. View Source
- [2] PubChem. Compound Summary for CID 54592625: 3-((dimethyl-1H-1,2,4-triazol-1-yl)methyl)piperidine. Rotatable Bond Count: 2. View Source
- [3] PubChem. Compound Summary for CID 4581312: 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine. Rotatable Bond Count: 1. View Source
